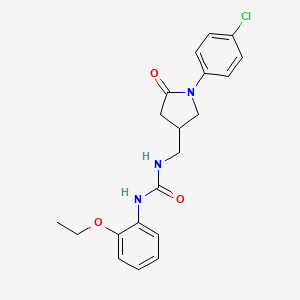

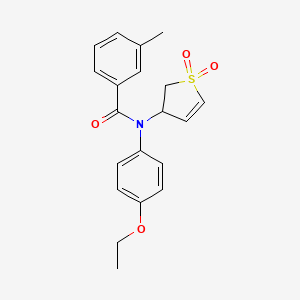

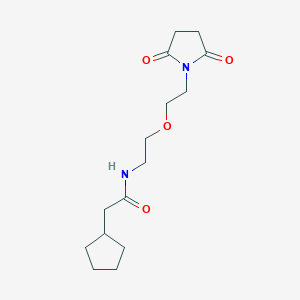

![molecular formula C22H21N5O2 B3013136 N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-3-(苄氧基)苯甲酰胺 CAS No. 2034376-95-7](/img/structure/B3013136.png)

N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-3-(苄氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class. This class of compounds is known for its biological significance, which includes various pharmacological activities. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential for biological activity based on the known properties of similar triazolopyrimidine derivatives.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been achieved through different methods. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be performed via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, starting from N-(pyridin-2-yl)benzimidamides. This method features metal-free oxidative N-N bond formation, short reaction times, and high yields . Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives can be accomplished by reacting enaminones with amino-triazoles . These methods could potentially be adapted for the synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. This fused ring system is a common feature in compounds with various biological activities. The specific substituents attached to this core structure, such as the propyl and benzyloxy groups in the compound of interest, can significantly influence the compound's chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives is influenced by the presence of the triazole and pyrimidine rings. These heterocyclic components can participate in various chemical reactions, including annulation, substitution, and coupling reactions, as demonstrated in the synthesis of related compounds . The functional groups attached to the core structure, such as amides and ethers, also contribute to the compound's reactivity profile.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide are not detailed in the provided papers, similar compounds exhibit moderate effects against bacterial and fungal species, suggesting potential antimicrobial properties . The solubility, stability, and other physicochemical properties would be influenced by the heterocyclic core and the nature of the substituents, which could be investigated through experimental studies.

科学研究应用

合成与结构研究

-

嘧啶衍生物的合成:一项研究证明了新型嘧啶衍生物的合成,包括具有[1,2,4]三唑并[1,5-a]嘧啶结构的衍生物,该结构与所讨论的化学物质密切相关。这些衍生物已被评估其在包括药物化学和材料科学在内的各种应用中的潜力(El-Agrody 等人,2001 年)。

-

无金属合成方法:开发了一种无金属方法来合成1,2,4-三唑并[1,5-a]嘧啶,这是一种与所讨论的化合物相似的核心结构。这种方法对于环境友好的合成工艺具有重要意义,并在药物开发和材料科学中具有潜在应用(Zheng 等人,2014 年)。

生物学和抗菌活性

-

抗菌特性:对结构与 N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-3-(苄氧基)苯甲酰胺相似的化合物的研究显示出显着的抗菌活性。此类研究突出了这些化合物在开发新的抗菌剂中的潜力(Patel & Patel,2015 年)。

-

衍生物的生物学评价:已经合成了各种嘧啶衍生物,包括三唑并嘧啶,并评估了它们的生物活性。这些研究对于理解这些化合物的潜在治疗应用至关重要(Bhuiyan 等人,2006 年)。

超分子化学

- 超分子组装体:已经合成并研究了新型嘧啶衍生物作为配体,用于创建氢键超分子组装体。这项研究对于开发具有纳米技术和材料科学潜在应用的新型材料具有重要意义(Fonari 等人,2004 年)。

理论研究和计算化学

- 密度泛函理论 (DFT) 计算:已经执行了 DFT 计算来研究嘧啶衍生物的几何形状和电子性质。这项研究有助于理解这些化合物的化学行为和在各个领域的潜在应用(Farag & Fahim,2019 年)。

属性

IUPAC Name |

3-phenylmethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c28-21(23-11-5-8-18-13-24-22-25-16-26-27(22)14-18)19-9-4-10-20(12-19)29-15-17-6-2-1-3-7-17/h1-4,6-7,9-10,12-14,16H,5,8,11,15H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSFHIXUDFGVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)

![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)

![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)

amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)